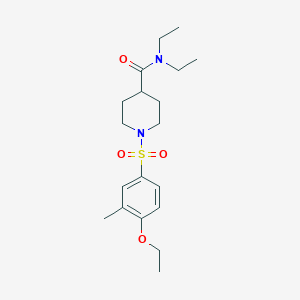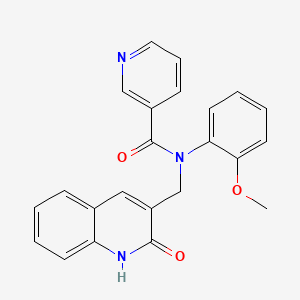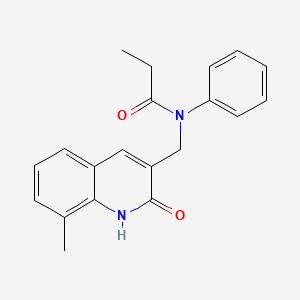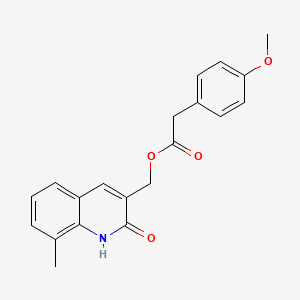
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been found to act as an inhibitor of various enzymes and signaling pathways that are involved in cancer progression, inflammation, and neurodegenerative diseases. The compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide has been found to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the production of pro-inflammatory cytokines by reducing the activity of COX-2. Additionally, the compound has been found to reduce oxidative stress and inflammation in the brain, thereby exhibiting neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide in lab experiments include its potential applications in various fields of scientific research, its reliable synthesis method, and its significant biochemical and physiological effects. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide. These include investigating its potential applications in other fields of scientific research, such as cardiovascular diseases and metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, the compound could be further modified to enhance its efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting compound with 2-methoxybenzoyl chloride. The final product is obtained by the reaction of the intermediate compound with 2-aminobenzoic acid. This synthesis method has been reported in various research articles and is considered reliable.
Aplicaciones Científicas De Investigación
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer activity by inducing apoptosis in cancer cells. The compound has also been investigated for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its neuroprotective effects, as it has been found to reduce oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-19-9-5-4-8-18(19)24-21(27)16-6-2-3-7-17(16)22-25-20(26-29-22)14-10-12-15(23)13-11-14/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTKRGLKFSUOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)




![1-{N'-[(E)-[4-(carbamoylmethoxy)phenyl]methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7684207.png)